Home > Products > Building Blocks P19492 > 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid - 1208082-43-2

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Catalog Number: EVT-1817327
CAS Number: 1208082-43-2
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is described in a crystallographic study that focuses on its molecular structure and hydrogen bonding patterns. [] The study reveals the presence of two independent molecules in the asymmetric unit, linked by N—H⋯O and C—H⋯O hydrogen bonds. []

Compound Description: This compound is a JAK inhibitor investigated for its potential in treating inflammatory eye diseases. [] The patent describes an eye drop formulation containing this compound with a specific pH range for optimal efficacy. []

Compound Description: This group of compounds represents a class of molecules studied for their antimicrobial and antioxidant properties. [] The research likely explores the structure-activity relationships within this compound series, seeking to optimize their biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid typically involves several key steps:

  1. Bromination: Starting from 2-aminopyrazine, bromination is performed using bromine in dichloromethane to yield 3-bromo-2-aminopyrazine.
  2. Cyclization: This intermediate is then cyclized with suitable reagents to form the imidazo[1,2-a]pyrazine structure.
  3. Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including hydrolysis of esters or direct carboxylation techniques.

For instance, one method involves refluxing ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate to form intermediate hydrazides, followed by condensation reactions with aromatic aldehydes to yield the desired carboxylic acid derivatives .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid consists of:

  • Imidazole Ring: Contributes to the aromaticity and electronic properties.
  • Pyrazine Ring: Provides additional nitrogen atoms that enhance hydrogen bonding capabilities.
  • Bromine Atom: Located at position 3, it significantly influences the compound's reactivity.
  • Carboxylic Acid Group: Located at position 8, it plays a crucial role in solubility and interaction with biological targets.

The molecular formula can be represented as C8H6BrN3O2C_8H_6BrN_3O_2, with a molecular weight of approximately 244.06 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which may have different pharmacological properties.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield derivatives that may exhibit distinct biological activities.

These reactions are essential for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid often involves:

  • Targeting Enzymatic Pathways: Many imidazo derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation or survival.
  • Intercalation into DNA: Some studies suggest that these compounds can intercalate within DNA structures, disrupting replication processes in rapidly dividing cells.
  • Modulation of Signaling Pathways: They may also influence various signaling pathways that regulate cell growth and apoptosis.

Research indicates that such compounds can exhibit competitive inhibition against ATP-binding sites in kinases, which is critical for their antitumor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid include:

  • Melting Point: Typically observed around 255 °C.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and ethanol due to the presence of the carboxylic acid group.

Chemical properties include:

  • Reactivity with Nucleophiles: The bromine atom makes it susceptible to nucleophilic attack.
  • Acidity: The carboxylic acid exhibits typical acidic behavior, allowing for salt formation with bases.

Analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to characterize these properties .

Applications

Scientific Uses

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has several promising applications in scientific research:

  1. Anticancer Agents: Due to their ability to inhibit key enzymes involved in tumor growth.
  2. Drug Development: As a scaffold for synthesizing novel pharmaceuticals targeting various diseases.
  3. Biological Probes: Utilized in biochemical assays to study enzyme interactions and cellular pathways.
Introduction to Imidazo[1,2-a]pyrazine Derivatives in Medicinal Chemistry

Role of Brominated Heterocycles in Drug Discovery

Brominated heterocycles serve as indispensable molecular platforms in pharmaceutical synthesis, with the bromine atom functioning as a versatile synthetic linchpin for transition metal-mediated coupling reactions. In 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, the bromine substituent at the 3-position activates the ring system toward palladium-catalyzed transformations, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enabling efficient carbon-carbon and carbon-heteroatom bond formation. This reactivity pattern facilitates rapid structural diversification for structure-activity relationship (SAR) studies and library synthesis. The bromine atom also contributes to the molecular recognition profile through halogen bonding interactions with biological targets, particularly oxygen atoms in protein backbones and side chains. Computational analyses of the compound's predicted collision cross-section values for various adducts (M+H⁺: 137.8 Ų, M+Na⁺: 152.5 Ų) suggest favorable three-dimensional characteristics for target engagement [2]. Brominated imidazopyrazines demonstrate enhanced metabolic stability compared to their non-halogenated counterparts, effectively blocking oxidative metabolism at the brominated position. This strategic halogen placement creates a synergistic functionality when combined with the carboxylic acid group at position 8, establishing a dual-functionalized heterocycle with orthogonal reactivity suitable for parallel modification strategies.

Table 2: Comparison of Brominated Imidazoheterocycles in Medicinal Chemistry

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Distinction
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid1208082-43-2C₇H₄BrN₃O₂242.03Bromine at position 3 of pyrazine fusion
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid1116691-26-9C₈H₅BrN₂O₂241.04Pyridine core rather than pyrazine
6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid1196154-13-8C₇H₄BrN₃O₂242.03Bromine at position 6 instead of 3
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid1404480-51-8C₇H₄BrN₃O₂242.03Carboxylic acid at position 3, bromine at 6

Structural Significance of the 8-Carboxylic Acid Functional Group

The carboxylic acid moiety at position 8 of the imidazo[1,2-a]pyrazine scaffold imparts essential physicochemical properties and enables strategic molecular modifications critical for drug development. This functional group confers water solubility to an otherwise hydrophobic heterocyclic system, facilitating biological testing in aqueous media. The acidity of this group (predicted pKa approximately -1.05 to 0.41 for related structures) enables salt formation with pharmaceutically acceptable counterions, enhancing crystallinity and solid-state stability [6]. The carboxylic acid serves as a versatile handle for amide bond formation through coupling reactions with diverse amines, enabling the generation of compound libraries for biological screening. Additionally, this functional group allows for prodrug strategies through esterification, as demonstrated by the preparation of [5-(2-Methyl-2-propanyl)-3-pyridinyl]methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate (ChemSpider ID: 114966254) [3]. The conformational constraint imposed by the fused ring system positions the carboxylic acid in a fixed orientation relative to the bromine substituent, creating a spatially defined pharmacophore suitable for targeting enzymes with specific geometric requirements. This strategic positioning facilitates interaction with positively charged residues in binding pockets through ionic interactions, while also participating in hydrogen bond networks. The electron-withdrawing nature of the carboxylic acid group also moderates the electron density of the heterocyclic system, potentially influencing the reactivity of the bromine substituent toward nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Historical Evolution of Imidazo[1,2-a]pyrazine-Based Therapeutics

The development of imidazo[1,2-a]pyrazine-based pharmaceuticals represents a compelling trajectory in medicinal chemistry, beginning with simple derivatives and evolving toward strategically functionalized analogs like 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. Early exploration of this heterocyclic system focused primarily on unsubstituted imidazo[1,2-a]pyrazines as nucleotide analogs, leveraging their structural similarity to purine bases. The discovery of olprinone (a phosphodiesterase III inhibitor used for acute heart failure) marked a significant milestone, demonstrating the therapeutic potential of this scaffold in cardiovascular medicine [10]. This breakthrough stimulated research into more complex derivatives, including halogen-substituted variants. The strategic incorporation of bromine substituents emerged as a key innovation to enhance both synthetic utility and target affinity. Synthetic methodologies evolved from simple condensation reactions to sophisticated multistep sequences enabling regioselective bromination, as evidenced by patented processes for related bromoimidazopyridines [10]. The progressive refinement of synthetic approaches allowed for the precise introduction of both bromine and carboxylic acid functionalities at specific positions on the imidazo[1,2-a]pyrazine core. This evolution transformed the scaffold from a biological curiosity to a versatile platform for rational drug design. The current generation of derivatives, exemplified by 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, represents the culmination of decades of research into heterocyclic reactivity and structure-activity relationships. These advanced building blocks enable drug discovery programs targeting protein kinases, G-protein-coupled receptors, and epigenetic regulators, where the balanced hydrophilicity and strategic halogen placement offer unique advantages for inhibitor design.

Properties

CAS Number

1208082-43-2

Product Name

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13)

InChI Key

VPSLZKQSMGMMQP-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=C2C(=N1)C(=O)O)Br

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.